molecular formula C6H11NO2 B12921930 5-Propyl-4,5-dihydro-1,2-oxazol-5-ol CAS No. 61184-68-7

5-Propyl-4,5-dihydro-1,2-oxazol-5-ol

Cat. No.: B12921930
CAS No.: 61184-68-7
M. Wt: 129.16 g/mol
InChI Key: RFDWMXRJRGVTPO-UHFFFAOYSA-N
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Description

5-Propyl-4,5-dihydroisoxazol-5-ol is a heterocyclic compound belonging to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their wide range of biological activities and therapeutic potential . The unique structure of 5-Propyl-4,5-dihydroisoxazol-5-ol makes it an interesting subject for scientific research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-Propyl-4,5-dihydroisoxazol-5-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can lead to the formation of amines or alcohols .

Mechanism of Action

The mechanism of action of 5-Propyl-4,5-dihydroisoxazol-5-ol involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Propyl-4,5-dihydroisoxazol-5-ol is unique due to its specific substituent (propyl group) and its ability to undergo various chemical reactions under mild conditions. This makes it a versatile compound for research and industrial applications .

Properties

CAS No.

61184-68-7

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

5-propyl-4H-1,2-oxazol-5-ol

InChI

InChI=1S/C6H11NO2/c1-2-3-6(8)4-5-7-9-6/h5,8H,2-4H2,1H3

InChI Key

RFDWMXRJRGVTPO-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CC=NO1)O

Origin of Product

United States

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